Methyl 4,5,6,7-tetrahydro-[1,2,3]triazolo[1,5-a]pyrazine-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 4,5,6,7-tetrahydro-[1,2,3]triazolo[1,5-a]pyrazine-3-carboxylate is a heterocyclic compound with significant biological potential. This compound is part of the triazolopyrazine family, known for their diverse pharmacological activities, including antiviral, antitumor, and enzyme inhibition properties .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4,5,6,7-tetrahydro-[1,2,3]triazolo[1,5-a]pyrazine-3-carboxylate typically involves the formation of the triazole and pyrazine rings. One common method is the intramolecular azide-alkyne cycloaddition. This reaction involves the cyclization of N-(2-azidoethyl)prop-2-yn-1-amines under reflux conditions in toluene, yielding the desired triazolopyrazine . Another approach involves the Cu-catalyzed cyclization of amines with azides in the presence of CuSO4 and sodium ascorbate .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the scalable synthesis would likely involve optimizing the intramolecular azide-alkyne cycloaddition for large-scale production, ensuring high yields and purity.
化学反応の分析
Types of Reactions
Methyl 4,5,6,7-tetrahydro-[1,2,3]triazolo[1,5-a]pyrazine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different hydrogenated derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution can introduce various functional groups, enhancing the compound’s pharmacological properties .
科学的研究の応用
Methyl 4,5,6,7-tetrahydro-[1,2,3]triazolo[1,5-a]pyrazine-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex heterocyclic compounds.
作用機序
The mechanism of action of methyl 4,5,6,7-tetrahydro-[1,2,3]triazolo[1,5-a]pyrazine-3-carboxylate involves its interaction with specific molecular targets. For instance, as a β-secretase-1 inhibitor, it prevents the cleavage of amyloid precursor protein, reducing the formation of amyloid plaques associated with Alzheimer’s disease . Its antiviral activity is attributed to its ability to inhibit viral replication enzymes .
類似化合物との比較
Similar Compounds
4,5,6,7-Tetrahydro-[1,2,3]triazolo[1,5-a]pyrazine: Shares a similar core structure but lacks the methyl ester group.
5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine: Another triazolopyrazine derivative with different substitution patterns.
Uniqueness
Methyl 4,5,6,7-tetrahydro-[1,2,3]triazolo[1,5-a]pyrazine-3-carboxylate is unique due to its specific substitution pattern, which imparts distinct pharmacological properties. Its methyl ester group enhances its lipophilicity, potentially improving its bioavailability and interaction with biological targets .
生物活性
Methyl 4,5,6,7-tetrahydro-[1,2,3]triazolo[1,5-a]pyrazine-3-carboxylate (CAS No. 1211538-23-6) is a heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, including its synthesis, pharmacological properties, and applications based on diverse research findings.
- Molecular Formula : C₇H₁₀N₄O₂
- Molecular Weight : 182.18 g/mol
- CAS Number : 1211538-23-6
- Storage Conditions : Keep in a dark place at 2-8°C .
Antitumor Activity
Recent studies have highlighted the antitumor potential of triazole derivatives. For instance, a related compound demonstrated significant anti-tumor activity against various cancer cell lines such as A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer). The compound exhibited IC₅₀ values of 0.83 µM for A549 and 0.15 µM for MCF-7 cells . While specific data on this compound is limited, its structural similarity to these active compounds suggests potential efficacy in similar contexts.
Antimicrobial Activity
Triazole derivatives have been explored for their antimicrobial properties. Compounds within this class have shown broad-spectrum antibacterial and antimycobacterial activities. For example, certain derivatives have been noted for their effectiveness against resistant strains of bacteria and mycobacteria . Although specific studies on this compound are not extensively documented in current literature, the presence of the triazole ring often correlates with enhanced antimicrobial properties.
P2X7 Receptor Antagonism
Recent advancements in drug discovery have identified triazolo derivatives as potential antagonists for the P2X7 receptor. This receptor plays a crucial role in inflammatory responses and pain signaling. Compounds derived from similar scaffolds have shown promising results in preclinical studies targeting mood disorders and chronic pain management . Given the structural characteristics of this compound, it may exhibit similar antagonistic properties.
Structure-Activity Relationship (SAR)
The biological activity of triazole derivatives is often influenced by their structural modifications. Research indicates that substituents at specific positions on the triazole ring can significantly enhance or diminish activity against targeted biological pathways. For instance:
- Electron-withdrawing groups generally increase antibacterial activity.
- Alkyl substitutions can modify solubility and bioavailability.
Case Studies
Several studies have investigated the biological activities of triazole derivatives:
Study | Compound Tested | Activity | IC₅₀ Values |
---|---|---|---|
Compound 22i | Antitumor | A549: 0.83 µM MCF-7: 0.15 µM HeLa: 2.85 µM | |
P2X7 Antagonists | Pain Management | ED₅₀ values: 0.06 mg/kg (in vivo) |
These findings underscore the potential therapeutic applications of compounds related to this compound.
特性
IUPAC Name |
methyl 4,5,6,7-tetrahydrotriazolo[1,5-a]pyrazine-3-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N4O2/c1-13-7(12)6-5-4-8-2-3-11(5)10-9-6/h8H,2-4H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIEQUTOURNCFKF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C2CNCCN2N=N1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N4O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。